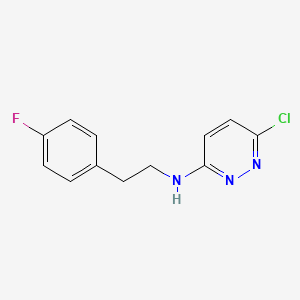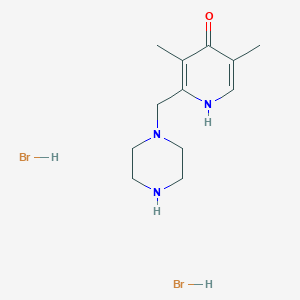
3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide
Descripción general
Descripción
3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide is a chemical compound with a complex structure that includes a pyridine ring substituted with methyl groups and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Cyclization reactions: Cyclization of appropriate precursors to form the pyridine ring.
Substitution reactions: Introduction of the piperazine group at the desired position on the pyridine ring.
Halogenation: Addition of bromine atoms to form the dihydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction of the piperazine ring or other functional groups.
Substitution: Replacement of hydrogen atoms or other substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products Formed:
N-oxides: Resulting from the oxidation of the pyridine ring.
Reduced derivatives: Formed through the reduction of functional groups.
Substituted pyridines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide include its potential use as a ligand for various receptors and enzymes. Its interaction with biological targets can be studied to understand its effects on biological systems.
Medicine: In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can be explored for the development of new drugs. Research into its pharmacokinetics and pharmacodynamics is essential for determining its suitability as a therapeutic agent.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: A compound with a similar pyrazole ring structure.
Flumatinib: A tyrosine kinase inhibitor with a piperazine moiety.
Imatinib: Another tyrosine kinase inhibitor with structural similarities.
Uniqueness: 3,5-Dimethyl-2-(piperazin-1-ylmethyl)pyridin-4-ol dihydrobromide is unique due to its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
3,5-dimethyl-2-(piperazin-1-ylmethyl)-1H-pyridin-4-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2BrH/c1-9-7-14-11(10(2)12(9)16)8-15-5-3-13-4-6-15;;/h7,13H,3-6,8H2,1-2H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOKNDWIUKFZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCNCC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



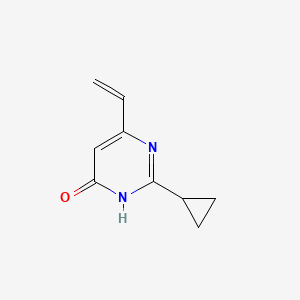
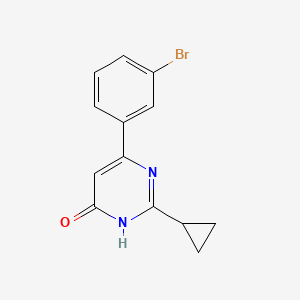
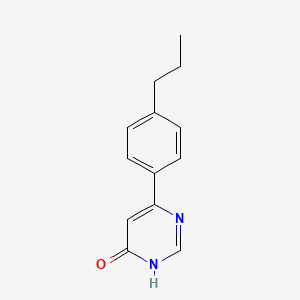
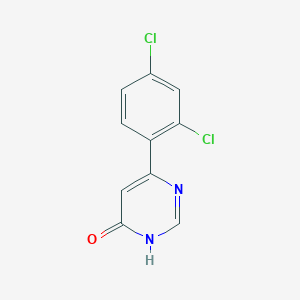
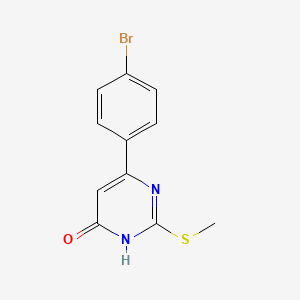
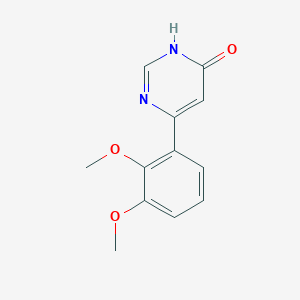
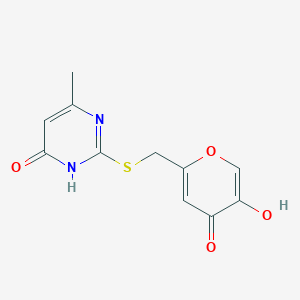
![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)
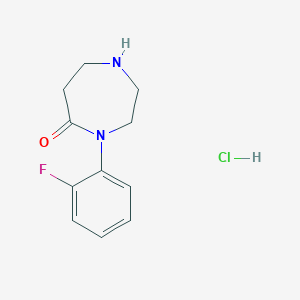
![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)
